Dimethyl [2-(4-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate
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Overview
Description
Dimethyl [2-(4-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, an oxazole ring, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-(4-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a 2-amino ketone and a carboxylic acid derivative.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction using nitric acid and sulfuric acid.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a nucleophilic substitution reaction.
Formation of the Phosphonate Ester: The final step involves the formation of the phosphonate ester through a reaction with dimethyl phosphite under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-(4-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The phenylethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The phosphonate ester can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the phosphonate ester.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Phosphonic acid derivatives.
Scientific Research Applications
Dimethyl [2-(4-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential biological activity.
Mechanism of Action
The mechanism of action of Dimethyl [2-(4-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring and phosphonate ester can interact with various biological molecules through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl [2-(4-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate: shares similarities with other compounds containing oxazole rings, nitrophenyl groups, and phosphonate esters.
This compound: is similar to compounds such as this compound and this compound.
Uniqueness
- The unique combination of functional groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
- Its ability to undergo various chemical reactions and its potential biological activity set it apart from other similar compounds.
Properties
Molecular Formula |
C19H20N3O6P |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-2-(4-nitrophenyl)-N-(2-phenylethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H20N3O6P/c1-26-29(25,27-2)19-18(20-13-12-14-6-4-3-5-7-14)28-17(21-19)15-8-10-16(11-9-15)22(23)24/h3-11,20H,12-13H2,1-2H3 |
InChI Key |
XOQJIRIIOIPNPS-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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